molecular formula C18H15ClO3 B14364010 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione CAS No. 93078-47-8

3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione

Cat. No.: B14364010
CAS No.: 93078-47-8
M. Wt: 314.8 g/mol
InChI Key: JAYXSGAKEIGKNK-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione is an organic compound with a complex structure that includes a chlorobenzoyl group and a phenylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione typically involves multiple steps, starting with the preparation of the chlorobenzoyl chloride. This can be achieved through the chlorination of benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione is unique due to its specific structure, which combines a chlorobenzoyl group with a phenylpentane backbone

Properties

CAS No.

93078-47-8

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-1-phenylpentane-1,4-dione

InChI

InChI=1S/C18H15ClO3/c1-12(20)16(11-17(21)13-5-3-2-4-6-13)18(22)14-7-9-15(19)10-8-14/h2-10,16H,11H2,1H3

InChI Key

JAYXSGAKEIGKNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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